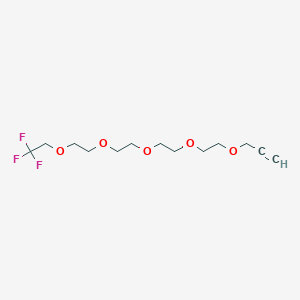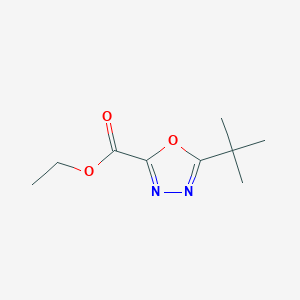
2-(Pyridin-3-yloxy)acetohydrazide
Overview
Description
2-(Pyridin-3-yloxy)acetohydrazide is a chemical compound that belongs to the class of hydrazides It features a pyridine ring attached to an acetohydrazide moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yloxy)acetohydrazide typically involves a two-step process:
Synthesis of ethyl 2-(pyridin-3-yloxy)acetate: This step involves the reaction of 3-hydroxypyridine with ethyl chloroacetate in the presence of a base such as potassium carbonate.
Hydrazinolysis: The synthesized ethyl 2-(pyridin-3-yloxy)acetate is then reacted with hydrazine hydrate in an appropriate solvent, often ethanol, to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yloxy)acetohydrazide can undergo various chemical reactions, including:
Cyclization Reactions: The hydrazide moiety allows for cyclization reactions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the hydrazide group.
Common Reagents and Conditions
Cyclization: Reactions with mercaptosuccinic acid in the presence of a suitable catalyst.
Substitution: Reactions with alkyl or aryl halides in the presence of a base such as potassium carbonate.
Major Products
Thiazolidinone Derivatives: Formed through cyclization reactions.
Substituted Hydrazides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising cytotoxic effects against human breast cancer cells, making it a potential candidate for anticancer drug development.
Materials Science: It has been used in the synthesis of antimicrobial cotton fabric, demonstrating its potential in developing new antimicrobial materials.
Organic Synthesis: The compound serves as a building block for the synthesis of various heterocyclic compounds, which are of interest in pharmaceutical and materials research.
Mechanism of Action
The exact mechanism of action of 2-(Pyridin-3-yloxy)acetohydrazide is not fully understood. its biological activity is likely due to its ability to interact with cellular targets, leading to cytotoxic effects. The hydrazide moiety may play a role in inhibiting key enzymes or interacting with DNA, thereby exerting its anticancer effects .
Comparison with Similar Compounds
2-(Pyridin-3-yloxy)acetohydrazide can be compared with other similar compounds, such as:
2-(3-cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy)acetohydrazide: This compound also features a pyridine ring and has shown promising anticancer activity.
Pyridine Acetohydrazide Derivatives:
Properties
IUPAC Name |
2-pyridin-3-yloxyacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-10-7(11)5-12-6-2-1-3-9-4-6/h1-4H,5,8H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWBJAWTESSUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















